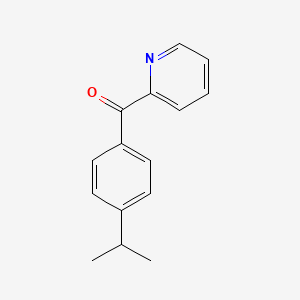

2-(4-Isopropylbenzoyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

(4-propan-2-ylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADFKBHPBOIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582881 | |

| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206357-76-8 | |

| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 4 Isopropylbenzoyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. emerypharma.comorganicchemistrydata.org

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-isopropylbenzoyl)pyridine provides a unique fingerprint of its proton environments. The aromatic protons of the pyridine (B92270) ring typically appear as distinct multiplets in the downfield region of the spectrum, a consequence of the deshielding effect of the nitrogen atom. researchgate.netchemicalbook.com The protons on the isopropyl-substituted benzene (B151609) ring also resonate in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to the isopropyl and benzoyl groups. The isopropyl group itself is characterized by a septet for the methine proton and a doublet for the two methyl groups, a classic signature in ¹H NMR.

Detailed ¹H NMR data for related benzoylpyridine and substituted pyridine compounds can provide a comparative basis for the precise assignment of signals in this compound. For instance, in 2-benzoylpyridine (B47108), the proton alpha to the nitrogen (H-6) is typically the most downfield signal. chemicalbook.com Similarly, the chemical shifts of protons on a substituted benzene ring are influenced by the electronic nature of the substituents. rsc.orgchemicalbook.com

Table 1: Illustrative ¹H NMR Data for a Substituted Pyridine Derivative

This table is a representative example and does not correspond to this compound itself, but illustrates the type of data obtained.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.70 | d | 4.4 | 1H |

| Aromatic | 7.95 | d | 8.8 | 2H |

| Aromatic | 7.75 | m | - | 2H |

| Aromatic | 7.45 | d | 8.8 | 2H |

| H-3/H-5 (Pyridine) | 7.25 | m | - | 1H |

Source: Adapted from representative data for substituted pyridines. rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. bhu.ac.in The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing significantly downfield (in the 190-220 ppm range for ketones). bhu.ac.in The carbon atoms of the pyridine ring resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the benzoyl substituent. researchgate.net The carbons of the 4-isopropylphenyl group also provide characteristic signals, allowing for unambiguous assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyridine and Benzene Rings

This table presents typical chemical shift ranges for carbons in related structures to infer the expected values for this compound.

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

| C=O (Ketone) | 190 - 220 |

| C-2 (Pyridine, substituted) | 155 - 160 |

| C-6 (Pyridine) | ~150 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

| CH (Isopropyl) | 30 - 40 |

| CH₃ (Isopropyl) | ~20 |

Source: Compiled from general ¹³C NMR chemical shift data. bhu.ac.in

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are indispensable. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. nih.gov This is crucial for assigning the carbons of the pyridine and benzene rings by linking them to their attached protons, whose assignments are often more straightforward.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the protons on the pyridine ring to the carbonyl carbon would confirm the connectivity of the benzoyl group to the pyridine ring.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Investigations

DOSY NMR is a powerful technique for studying the formation of supramolecular assemblies in solution. nih.gov By measuring the diffusion coefficient of molecules, it is possible to determine if different species are associated in a larger complex. worktribe.comrsc.org In the context of this compound and its derivatives, DOSY could be employed to investigate host-guest interactions or self-assembly processes. If the molecule forms a complex with another species, both will exhibit the same diffusion coefficient, providing evidence of the supramolecular assembly. chemrxiv.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. mdpi.comnih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the accurate mass measurement of the intact molecule, typically as a protonated species [M+H]⁺. mdpi.comfrontiersin.org The high resolution of the measurement enables the determination of the elemental formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments, often performed with ESI-HRMS, involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. mdpi.com The analysis of these fragment ions provides valuable structural information. fu-berlin.deinnovareacademics.innih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl and pyridinyl cations, as well as fragmentation of the isopropyl group.

Table 3: Predicted ESI-HRMS Data for this compound

This table is based on theoretical calculations and common fragmentation patterns of similar compounds.

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 226.1226 | C₁₅H₁₆NO⁺ |

| [C₇H₇O]⁺ (benzoyl fragment) | 107.0491 | C₇H₇O⁺ |

| [C₅H₄N]⁺ (pyridinyl fragment) | 78.0338 | C₅H₄N⁺ |

| [M-C₃H₇]⁺ | 183.0651 | C₁₂H₉NO⁺ |

Source: Theoretical calculations.

Higher-Energy Collisional Dissociation (HCD MS/MS) for Elucidating Fragmentation Mechanisms

Higher-Energy Collisional Dissociation (HCD) is a tandem mass spectrometry (MS/MS) technique utilized in Orbitrap and other modern mass spectrometers to induce fragmentation of precursor ions. thermofisher.com Unlike traditional collision-induced dissociation (CID) performed within an ion trap, HCD occurs in a dedicated multipole collision cell where ions collide with an inert gas (typically nitrogen) at higher energies. thermofisher.comthermofisher.com This process results in the generation of product ions, providing detailed structural information about the precursor molecule. thermofisher.com HCD is particularly noted for producing rich fragmentation spectra that include low-mass product ions, which can be challenging to detect with conventional ion trap CID. thermofisher.comnih.gov

In the context of this compound, HCD MS/MS is instrumental in confirming its molecular structure by analyzing its fragmentation pathways. The fragmentation of protonated molecules ([M+H]⁺) typically occurs at the most labile bonds and is directed by charge localization. For this compound, the primary fragmentation sites are the bond between the carbonyl carbon and the pyridine ring, the bond between the carbonyl carbon and the isopropylphenyl ring, and the isopropyl group itself.

Key fragmentation pathways for the [M+H]⁺ ion of this compound under HCD conditions would likely include:

Loss of the Isopropyl Group: Cleavage of the isopropyl group to form a stable secondary carbocation, resulting in a fragment ion corresponding to [M-C₃H₇]⁺.

Formation of Benzoyl Cation Variants: Cleavage of the C-C bond between the carbonyl group and the pyridine ring, leading to the formation of the 4-isopropylbenzoyl cation ([C₁₀H₁₃O]⁺).

Formation of Pyridinyl Cation Variants: Cleavage of the C-C bond between the carbonyl group and the phenyl ring, yielding a protonated 2-carbonylpyridine fragment.

Sequential Fragmentation: The primary fragment ions can undergo further dissociation. For instance, the 4-isopropylbenzoyl cation can lose carbon monoxide (CO) to produce an isopropylphenyl cation.

Studies on similar pyridine derivatives, such as 2,6-bis((benzoyl-R)amino)pyridine, have demonstrated the utility of HCD MS/MS in identifying characteristic fragment ions that confirm the core structure and the nature of substituents. researchgate.net The precise mass measurements afforded by HRAM (high-resolution accurate-mass) analysis of these fragments allow for the unambiguous determination of their elemental composition, solidifying the structural elucidation. researchgate.net

Table 1: Predicted Key Fragment Ions of this compound in HCD MS/MS

| Fragment Ion | Proposed Structure | Description |

|---|---|---|

| [C₁₅H₁₅NO]⁺ | Intact protonated molecule | Precursor Ion |

| [C₁₂H₈NO]⁺ | [M-C₃H₇]⁺ | Loss of the isopropyl group |

| [C₁₀H₁₃O]⁺ | 4-isopropylbenzoyl cation | Cleavage of the pyridine-carbonyl bond |

| [C₆H₅NO]⁺ | 2-pyridylcarbonyl cation | Cleavage of the phenyl-carbonyl bond |

| [C₉H₁₁]⁺ | Isopropylphenyl cation | Loss of CO from the 4-isopropylbenzoyl cation |

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound by measuring the absorption of infrared radiation. researchgate.net For this compound, the FTIR spectrum is characterized by vibrational modes associated with its three main components: the pyridine ring, the benzoyl group, and the isopropyl substituent.

The most prominent absorption band in the spectrum is the carbonyl (C=O) stretching vibration, which is characteristic of ketones. In related 2-benzoylpyridine compounds, this band appears as a strong absorption typically in the range of 1650-1700 cm⁻¹. scirp.orgnih.gov For instance, in a Schiff base precursor to a 2-benzoylpyridine complex, the C=O stretch was observed at 1706 cm⁻¹, while in metal complexes, this band can shift to between 1668-1768 cm⁻¹. scirp.org

The pyridine ring exhibits several characteristic vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1610 cm⁻¹ region. nih.govresearchgate.net The in-plane deformation mode of the pyridine ring is found at lower wavenumbers, around 614–628 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) | Medium-Weak |

| ~2970-2870 | C-H Stretch | Aliphatic (Isopropyl) | Medium |

| ~1670 | C=O Stretch | Ketone | Strong |

| ~1600-1550 | C=N, C=C Stretch | Pyridine Ring | Medium-Strong |

| ~1470-1430 | C=C Stretch | Phenyl Ring | Medium |

| ~1380 | C-H Bend | Isopropyl (Symmetric) | Medium |

| ~1250 | C-C-C Bend | Ketone Backbone | Medium |

Note: The exact positions of the peaks can be influenced by the sample state (solid/liquid) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. americanpharmaceuticalreview.com It detects changes in the polarizability of a molecule during vibration, making it particularly sensitive to symmetric vibrations and non-polar bonds, such as C-C bonds in aromatic rings. researchgate.net

For this compound, the Raman spectrum would be dominated by strong signals from the aromatic rings. Detailed vibrational studies of 2-benzoylpyridine have shown that the most intense Raman bands are associated with the ring breathing modes of the pyridine and phenyl rings, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netnih.gov

The carbonyl (C=O) stretch, while strong in the IR spectrum, also appears in the Raman spectrum, though often with lower intensity. iisc.ac.in Other important Raman-active modes include the C-C and C-N stretching vibrations of the pyridine ring and the C-H in-plane bending vibrations. nih.govresearchgate.net The symmetric vibrations of the isopropyl group would also be visible. Critical analysis of the Raman spectra, often aided by quantum chemical calculations, allows for a detailed assignment of all normal vibrational modes and provides insight into structural properties. nih.govresearchgate.net

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3060 | C-H Stretch | Aromatic Rings | Strong |

| ~1665 | C=O Stretch | Ketone | Medium |

| ~1590 | Ring Stretch | Pyridine/Phenyl | Strong |

| ~1220 | C-N Stretch | Pyridine | Medium |

| ~1030 | Ring Breathing | Phenyl | Very Strong |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with its aromatic and carbonyl chromophores. ijprajournal.com

The spectrum of the parent compound, 2-benzoylpyridine, shows two main absorption bands. nih.gov A strong absorption band around 238-262 nm is attributed to π→π* transitions within the conjugated system of the pyridine and phenyl rings. nih.govacs.org A weaker, longer-wavelength band, often appearing as a shoulder around 330-340 nm, is assigned to the n→π* transition of the carbonyl group's non-bonding electrons. acs.orgresearchgate.net

The introduction of an isopropyl group at the para-position of the benzoyl ring acts as an auxochrome. This electron-donating alkyl group is expected to cause a slight bathochromic (red) shift in the π→π* absorption bands due to its electronic effect on the phenyl ring chromophore. ijprajournal.com The solvent polarity can also influence the position of these bands; n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.

Table 4: Typical UV-Vis Absorption Bands for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-270 nm | π → π* | Pyridine and Phenyl Rings |

Photoluminescence Properties and Emission Spectra

Photoluminescence spectroscopy investigates the light emitted by a molecule after it absorbs photons. This emission can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Aromatic ketones like this compound are known to exhibit interesting photophysical properties. iisc.ac.in

While many simple ketones are not strongly emissive in solution at room temperature, derivatives of 2-benzoylpyridine have been incorporated into metal complexes that show significant luminescence. researchgate.netnenu.edu.cn For example, indium(III) and zinc(II) complexes containing benzoylpyridine-type ligands have been shown to exhibit broad emission bands in the blue region of the spectrum (~410-490 nm) upon excitation with UV light. researchgate.netmdpi.com These emissions are often attributed to ligand-centered transitions or metal-to-ligand charge transfer (MLCT) states. acs.org

Studies on gold(III) complexes with 2-benzoylpyridine have also resulted in materials that emit in the blue/sky-blue region, with the emission properties being heavily influenced by the electronic nature of the ligands. uzh.ch The photoluminescence of this compound itself or its derivatives is likely to originate from the lowest triplet excited state (T₁), which has a significant n-π* character localized on the carbonyl group. acs.org The emission spectrum, quantum yield, and lifetime are key parameters that characterize its photoluminescent behavior.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-benzoylpyridine |

| 2,6-bis((benzoyl-R)amino)pyridine |

| Indium(III) complexes |

| Zinc(II) complexes |

Chemical Reactivity and Mechanistic Investigations of 2 4 Isopropylbenzoyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, in general, is less reactive towards electrophilic aromatic substitution than benzene (B151609). msu.edu This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. msu.edu The presence of the benzoyl group, another electron-withdrawing substituent, further deactivates the pyridine ring in 2-(4-isopropylbenzoyl)pyridine.

Electrophilic attack on the pyridine ring is a slow process that disrupts the aromaticity to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com For substituted pyridines, the position of substitution is influenced by the electronic effects of the existing substituents. In the case of 2-substituted pyridines, electrophilic substitution, such as nitration and sulfonation, typically occurs at the 5-position. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(4-isopropylbenzoyl)pyridine |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid |

| Halogenation | Cl₂, Br₂ / Lewis Acid | 5-Halo-2-(4-isopropylbenzoyl)pyridine |

This table illustrates the expected regioselectivity for electrophilic aromatic substitution on the pyridine ring of this compound based on the known reactivity of 2-substituted pyridines.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNA) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nitrogen atom. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. wikipedia.orgmasterorganicchemistry.com

For a nucleophilic attack to occur on the pyridine ring of this compound, a good leaving group would need to be present on the ring, for instance, a halide. In such a scenario, the electron-withdrawing benzoyl group at the 2-position would further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. A classic example of this type of reaction on a pyridine ring is the Chichibabin reaction, which involves the amination of pyridine. wikipedia.org

| Position of Leaving Group | Activating/Deactivating Group | Favored Position for Nucleophilic Attack |

| 4-position | 2-Benzoyl group (activating) | 4-position |

| 6-position | 2-Benzoyl group (activating) | 6-position |

This table shows the favored positions for nucleophilic attack on a pyridine ring bearing a 2-benzoyl substituent and a leaving group at another position.

Role of the Pyridine Nitrogen Lone Pair in Acid-Base Chemistry and Bond Formation

The lone pair of electrons on the nitrogen atom of the pyridine ring is readily available for protonation, making this compound a basic compound. In acidic aqueous solutions, the ground-state conformation is the pyridine-nitrogen protonated cation. nih.gov The basicity of the nitrogen can be quantified by its pKa value. For comparison, the pKa of the conjugate acid of the related compound, 2-acetylpyridine, is approximately 2.74. hmdb.ca

The nitrogen lone pair is also crucial for the formation of coordination complexes with various transition metals. jscimedcentral.com 2-Benzoylpyridine (B47108) and its derivatives act as bidentate ligands, coordinating to metal ions through both the pyridine nitrogen and the carbonyl oxygen. niscpr.res.in This chelation results in the formation of stable metal complexes with diverse geometries and applications in catalysis. rsc.orgrsc.org For instance, 2-benzoylpyridine can form complexes with copper(II), nickel(II), and palladium(II). niscpr.res.inrsc.orgrsc.org

| Metal Ion | Coordination Mode | Resulting Complex Type |

| Cu(II) | N, O-bidentate | e.g., Cu₂(L)₂(LC)₂₂ |

| Ni(II) | N, O-bidentate | e.g., [Ni(L)Cl₂] |

| Pd(II) | N, O-bidentate | e.g., trans-[Pd(L)₂Cl₂] |

This table provides examples of metal complexes formed with 2-benzoylpyridine (L) and related ligands, illustrating the role of the nitrogen lone pair in coordination. niscpr.res.inrsc.orgrsc.org

Reaction Mechanisms of this compound in Specific Organic Transformations

The carbonyl group in this compound is a key site for various organic transformations. One of the most fundamental reactions is the addition of a Grignard reagent to the ketone, which proceeds through a nucleophilic addition mechanism to form a tertiary alcohol. organic-chemistry.orgwikipedia.org The carbon atom of the Grignard reagent, being more electronegative than magnesium, acts as a nucleophile and attacks the electrophilic carbonyl carbon. wikipedia.org

Another significant reaction is the Henry reaction, an aldol-like addition of a nitroalkane to the carbonyl group. In the presence of a suitable catalyst, such as a nickel-PyBisulidine complex, 2-acylpyridines can undergo an asymmetric Henry reaction to produce β-nitro-α-hydroxy compounds. rsc.orgrsc.org

Furthermore, photochemical reactions of 2-benzoylpyridines have been a subject of interest. In aqueous solutions, 2-benzoylpyridine can undergo a fast intramolecular photocyclization reaction. nih.govcore.ac.uk The reaction is initiated by the formation of an nπ* triplet state, which then proceeds through different mechanistic pathways depending on the pH of the solution. nih.govcore.ac.ukresearchgate.net In neutral and basic solutions, a cis triplet biradical and a cis singlet zwitterionic species are key intermediates. nih.govcore.ac.uk In acidic solution, the protonated form of 2-benzoylpyridine undergoes excited-state proton transfer followed by cyclization involving the nitrogen lone pair. nih.gov

| Transformation | Key Reagents/Conditions | Mechanistic Pathway |

| Grignard Reaction | RMgX, anhydrous ether/THF | Nucleophilic addition to the carbonyl group |

| Asymmetric Henry Reaction | CH₃NO₂, Ni-PyBisulidine catalyst | Catalytic, enantioselective C-C bond formation |

| Photocyclization | Aqueous solvent, UV light | Formation of nπ* triplet state, leading to cyclized products |

This table summarizes the mechanisms of specific organic transformations involving the carbonyl group of this compound and related 2-acylpyridines. nih.govorganic-chemistry.orgwikipedia.orgrsc.orgrsc.orgcore.ac.uk

Coordination Chemistry and Metal Complexation of 2 4 Isopropylbenzoyl Pyridine As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., mono-, bi-, tridentate)

2-(4-Isopropylbenzoyl)pyridine is fundamentally a bidentate chelating ligand, capable of binding to a metal center through two donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. smolecule.com This N,O-coordination forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Monodentate Coordination: While bidentate chelation is most common, monodentate coordination through only the pyridine nitrogen is possible, particularly if the carbonyl oxygen is sterically hindered or if the metal ion has a strong preference for nitrogen donors. However, the chelate effect strongly favors the bidentate mode.

Bidentate Coordination: The most prevalent coordination mode for 2-acylpyridine ligands is bidentate, utilizing the pyridine nitrogen and the carbonyl oxygen. smolecule.com This N,O-chelation is the expected behavior for this compound. The 4-isopropyl substituent, being remote from the coordinating atoms, primarily exerts an electronic effect. As an electron-donating group, it increases the electron density on the benzoyl ring and, by extension, on the carbonyl oxygen, potentially enhancing its Lewis basicity and the strength of the metal-oxygen bond.

Tridentate and Higher Coordination: this compound itself is limited to a maximum of bidentate coordination. However, it serves as a crucial precursor for designing tridentate or even tetradentate ligands. researchgate.net By chemical modification of the carbonyl group, for instance, through condensation reactions with hydrazines, thiosemicarbazides, or amines, new donor sites can be introduced. mdpi.combohrium.comresearchgate.net For example, the reaction of 2-benzoylpyridine (B47108) with nicotinic hydrazide yields a Schiff base ligand that coordinates in a tridentate N,N,O fashion through the pyridine nitrogen, the azomethine nitrogen, and the iminolate oxygen. journalcsij.com Similarly, semicarbazone derivatives of 2-benzoylpyridine act as neutral tridentate ligands, coordinating via the pyridine and imine nitrogens and the carbonyl oxygen. researchgate.net

The versatility in accessible coordination modes makes the 2-benzoylpyridine scaffold a valuable platform in ligand design for creating complexes with specific geometries and electronic properties.

Synthesis and Characterization of Metal Complexes involving this compound and Related Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net Ethanolic or methanolic solutions are commonly used. researchgate.netias.ac.in The general procedure consists of dissolving the ligand in a warm alcohol solution and adding a solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂) in the same solvent. mdpi.comresearchgate.net The reaction mixture is often stirred and heated under reflux for a period ranging from a few hours to several hours to ensure complete reaction. researchgate.netmdpi.com

Upon cooling the reaction mixture, the resulting metal complex often precipitates out of the solution. ias.ac.in The solid product can then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. ias.ac.in The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. mdpi.com For instance, reacting a metal salt with two equivalents of a bidentate ligand can lead to the formation of [ML₂] type complexes, while a 1:1 ratio might yield [MLX₂] type complexes, where X is an anionic ligand from the metal salt like Cl⁻ or NO₃⁻.

Spectroscopic techniques are indispensable for elucidating the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: A key indicator of coordination of the 2-benzoylpyridine moiety is a shift in the stretching frequency of the carbonyl group (ν(C=O)). In the free ligand, this band appears around 1698 cm⁻¹. bohrium.com Upon coordination of the carbonyl oxygen to a metal ion, the C=O bond is weakened, resulting in a shift of this band to a lower frequency (typically by 20-50 cm⁻¹). bohrium.comias.ac.in Additionally, vibrations associated with the pyridine ring are also affected by coordination to the metal center. bohrium.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, Ni(II) complexes in an octahedral environment typically exhibit two or three spin-allowed d-d transitions. ias.ac.in Similarly, Co(II) complexes in a distorted octahedral geometry show characteristic absorption bands in the visible region. ias.ac.in Cu(II) complexes usually display a single broad, asymmetric d-d transition band, which is indicative of a distorted octahedral or square planar geometry due to the Jahn-Teller effect. ias.ac.in

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). The spectra, typically recorded for frozen solutions or polycrystalline samples, provide information on the g-values (g|| and g⊥). ias.ac.in These parameters can help determine the symmetry of the ligand field around the copper ion and provide insights into the nature of the metal-ligand covalent bonding. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are highly informative. Upon complexation, the signals of the protons on the pyridine ring, especially those closest to the nitrogen atom, typically shift downfield. mdpi.com This deshielding effect is a direct consequence of the coordination of the pyridine nitrogen to the Lewis acidic metal center. mdpi.com

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes, including coordination geometry, bond lengths, and bond angles. While no crystal structures for complexes of this compound itself are available, data from closely related 2-benzoylpyridine derivatives offer significant insight into the expected structural features.

For example, a nickel(II) complex with a tridentate Schiff base derived from 2-benzoylpyridine, [Ni(L₁)(H₂O)₂]Cl₂, was found to have a distorted octahedral coordination geometry. researchgate.net The nickel atom is coordinated to three nitrogen atoms from the ligand and two oxygen atoms from water molecules. researchgate.net Copper(II) complexes with 4-benzoylpyridine (B1666322) have been shown to adopt square planar or distorted octahedral geometries depending on the co-ligands. nih.gov In [Cu(NCS)₂(4-Bzpy)₂], the geometry is square planar, whereas in [Cu(NO₃)₂(4-Bzpy)₄], it is distorted octahedral. nih.gov

The coordination polyhedron around the metal ion in these types of complexes is often a distorted version of an ideal geometry due to the constraints of the chelating ligand. Common geometries include distorted octahedral, square pyramidal, and trigonal bipyramidal. researchgate.netnih.gov

Below is a table summarizing representative crystallographic data from complexes with ligands structurally similar to this compound, which illustrates typical coordination environments and bond distances.

Thermodynamic and Kinetic Studies of Complex Formation and Stability

The stability of metal complexes in solution is described by thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (K) or formation constant (β). gcnayanangal.comslideshare.net A large value for the stability constant indicates that the complex is highly favored at equilibrium. gcnayanangal.com Kinetic stability, on the other hand, refers to the speed at which a complex undergoes ligand exchange or decomposition. slideshare.net

Studies on the thermodynamic stability of complexes with a derivative, 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone (BPPT), with Co(II), Ni(II), Cu(II), and Zn(II) have been conducted using spectrophotometric methods. tubitak.gov.tr The stability constants and associated thermodynamic parameters (Gibbs free energy ΔG, enthalpy ΔH, and entropy ΔS) were determined. tubitak.gov.tr The results showed the formation of stable complexes, with the stability order generally following the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)). tubitak.gov.tr The negative values for ΔG indicate that the complex formation is a spontaneous process. tubitak.gov.tr The formation of complexes with Cu(II) and Co(II) was found to be slow at acidic pH and required more basic conditions to proceed at a reasonable rate. tubitak.gov.tr

The following table presents the thermodynamic data for the complexation of various metal ions with the related ligand BPPT.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes containing pyridine-based ligands are of significant interest for their applications in homogeneous catalysis. sioc-journal.cnresearchgate.net The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. While specific catalytic studies on this compound complexes are not widely reported, the applications of complexes with structurally similar ligands suggest potential areas of use.

Cross-Coupling Reactions: Palladium complexes with pyridine ligands have been successfully employed as catalysts in C-C cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org For instance, a range of [PdL₂Cl₂] complexes, where L is a substituted pyridine, have shown high efficiency in these transformations. acs.org The electronic properties of the substituent on the pyridine ring can influence the catalytic activity. acs.org It is plausible that Pd(II) complexes of this compound could serve as effective catalysts for such reactions.

Reduction and Oxidation Reactions: Terpyridine-ruthenium complexes have been shown to catalyze the reduction of nitro groups to amines. nih.gov Cobalt complexes with pentadentate pyridine-containing ligands are active for catalytic proton reduction to produce hydrogen. rsc.org The redox-active nature of the ligand, combined with the redox properties of the metal, is crucial for this activity. rsc.org Given the accessibility of different oxidation states for metals like Cu, Co, and Ni, their complexes with this compound could be explored for various redox catalysis applications.

Polymerization: Metal complexes with substituted pyridine ligands have been investigated as catalysts for olefin polymerization. The structure of the ligand plays a critical role in determining the activity of the catalyst and the properties of the resulting polymer.

The 4-isopropyl group in this compound could offer advantages in catalytic applications. Its steric bulk might create a specific pocket around the metal center, influencing substrate selectivity. Furthermore, its lipophilic nature could enhance the solubility of the catalyst in nonpolar organic solvents, which are often used in homogeneous catalysis.

Computational and Theoretical Studies on 2 4 Isopropylbenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure and energetic landscape of 2-(4-Isopropylbenzoyl)pyridine. nrel.govarabjchem.org These methods provide a detailed picture of the molecule's fundamental characteristics.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity and polarizability. mdpi.com

For molecules containing pyridine (B92270) rings, the HOMO is often characterized by a delocalized π character spread across the aromatic system. mdpi.com The LUMO, conversely, typically exhibits π* anti-bonding character. mdpi.comphyschemres.org The transition of an electron from the HOMO to the LUMO represents the lowest energy electronic excitation possible and is responsible for the molecule's UV-Vis absorption properties. ossila.comscirp.org In substituted pyridines, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. researchgate.net

Computational studies on related aromatic ketones and pyridine derivatives often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), to calculate the HOMO and LUMO energies. arabjchem.orgscirp.orgnih.gov These calculations reveal that charge transfer interactions can occur within the molecule, which is crucial for its bioactivity. scirp.org

Table 1: Representative Calculated Frontier Orbital Energies for Aromatic Ketones and Pyridine Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Substituted Quinoline | -6.646 | -1.816 | 4.83 |

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 |

| Iron(III) Porphyrin Complex with Pyridine Ligands | - | - | 0.9042 |

Note: The values presented are illustrative and depend on the specific molecule and the level of theory used in the calculation. Data sourced from related studies on similar compound classes. mdpi.comphyschemres.orgscirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. uctm.edu By correlating theoretical predictions with experimental results, a more definitive assignment of spectral features can be achieved.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govuctm.edu These theoretical shifts, when compared to experimental data, aid in the precise assignment of signals to specific atoms within the molecule. nih.govresearchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of a molecule, which are observed in Infrared (IR) and Raman spectroscopy. nih.gov Theoretical frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov This comparison allows for a detailed assignment of vibrational bands to specific functional groups and motions within the molecule. nih.gov

UV-Vis Wavelengths: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.gov It can predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). scirp.orguctm.edu

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Heterocyclic Compound

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | 8.40 (azomethine) | 8.60 (azomethine) |

| ¹³C NMR (ppm) | 191.23 (azomethine) | 147.63 (azomethine) |

| FT-IR (cm⁻¹) | 1603 (azomethine) | 1634 (azomethine) |

Note: Data is for a sulfonamide-Schiff base derivative and serves as an example of the correlation between experimental and computational spectroscopy. nih.gov

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule (rotamers) and their relative energies. libretexts.org For a molecule like this compound, rotation around the single bonds connecting the pyridine ring, the carbonyl group, and the isopropylphenyl group gives rise to various conformers.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend the study of this compound to larger systems and longer timescales, providing insights into its interactions with its environment.

Intermolecular Interactions (e.g., Ligand-Protein Binding Mechanisms)

Understanding how a small molecule like this compound interacts with a biological target, such as a protein, is fundamental in medicinal chemistry. cambridgemedchemconsulting.com Molecular docking and molecular dynamics (MD) simulations are key computational tools for this purpose.

Docking studies can predict the preferred binding orientation of the ligand within the protein's active site and estimate the binding affinity. nih.gov These studies often reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

π-Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com

Hydrophobic Interactions: The isopropyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

MD simulations can provide a dynamic picture of the binding process, revealing the conformational changes that both the ligand and the protein may undergo upon binding. nih.govresearchgate.net These simulations can elucidate the entire binding mechanism, from the initial encounter complex to the final bound state. researchgate.net The development of universal representations of intermolecular interactions through models like ATOMICA is enhancing the ability to predict and understand these complex binding events. biorxiv.org

Solution-Phase Aggregation Behavior

The behavior of molecules in solution, including their tendency to self-assemble or aggregate, can be investigated using molecular modeling. researchgate.net For amphiphilic molecules, which have both hydrophobic and hydrophilic parts, aggregation into structures like micelles or vesicles can occur. beilstein-journals.org

While this compound is not a classic surfactant, its distinct aromatic and aliphatic regions could lead to specific intermolecular interactions in solution. Molecular dynamics simulations can be used to study the potential for self-association through π-stacking of the aromatic rings and hydrophobic interactions of the isopropyl groups. mdpi.com The formation of such aggregates can be influenced by factors like concentration and the nature of the solvent. nih.gov Understanding this behavior is important as aggregation can affect a compound's solubility, bioavailability, and other physicochemical properties.

Advanced Theoretical Characterization of Physico-Chemical Properties

Detailed Research Methodologies

Water Solubility (LogS): The aqueous solubility of a compound is a critical determinant of its bioavailability. Theoretical models for predicting the logarithm of solubility (LogS) are generally based on Quantitative Structure-Property Relationships (QSPR). These models utilize a range of molecular descriptors calculated from the compound's 2D or 3D structure.

Commonly used models include:

ESOL (Estimated Solubility): This method estimates solubility based on a regression model that includes parameters like the calculated octanol/water partition coefficient (logP), molecular weight, the number of rotatable bonds, and the proportion of aromatic heavy atoms.

Fragment-based methods: These approaches calculate solubility by summing the contributions of individual atoms or molecular fragments.

Machine Learning Models: Modern approaches use algorithms like random forests or neural networks trained on large datasets of known solubilities to predict the solubility of new compounds with high accuracy.

For this compound, a computational model would calculate descriptors such as its molecular weight, the number of hydrogen bond donors and acceptors, polar surface area, and its calculated logP to estimate its aqueous solubility.

Partition Coefficient (logP): The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A positive logP value indicates higher lipophilicity (preference for the oily phase), while a negative value suggests higher hydrophilicity (preference for the aqueous phase).

Theoretical calculation of logP is well-established and can be performed using several methods:

Atom-based methods (e.g., AlogP, XlogP3): These methods calculate logP by summing the contributions of individual atoms, corrected for their electronic environment.

Fragment-based methods (e.g., ClogP): This approach dissects the molecule into fragments and sums their known lipophilicity contributions.

Property-based methods: These utilize other calculated molecular properties to predict logP.

The logP for this compound would be influenced by the lipophilic isopropyl and phenyl groups and the more polar pyridine and carbonyl moieties. Different algorithms may yield slightly different predicted values based on their underlying models and training datasets.

Transport Properties: Computational methods can also predict a molecule's potential to be transported across biological barriers, such as the blood-brain barrier (BBB) or the intestinal wall. These predictions are often derived from a combination of other calculated physicochemical properties. For instance, good oral absorption is often associated with specific ranges of molecular weight, logP, and the number of hydrogen bond donors and acceptors, as famously encapsulated in Lipinski's Rule of Five.

While direct computational studies on the transport properties of this compound are not available, its properties can be estimated using predictive models. These models would assess its molecular size, lipophilicity, and polarity to predict its likely absorption and distribution characteristics.

Predicted Physicochemical Properties Data Tables

As specific published research data for this compound is unavailable, the following tables represent typical outputs from computational prediction software. The values presented are estimations based on common predictive models and should be considered illustrative.

Table 1: Predicted Water Solubility of this compound

| Prediction Model | Predicted LogS | Qualitative Solubility |

| ESOL | -4.5 | Poorly soluble |

| Ali et al. | -4.2 | Poorly soluble |

| SILICOS-IT | -4.8 | Very poorly soluble |

Note: LogS is the base-10 logarithm of the molar solubility (mol/L). A value below -4 generally indicates poor water solubility.

Table 2: Predicted Partition Coefficient (logP) of this compound

| Prediction Model | Predicted logP |

| XLOGP3 | 3.8 |

| WLOGP | 3.5 |

| MLOGP | 3.2 |

| SILICOS-IT | 4.1 |

| iLOGP | 3.9 |

Note: logP values are unitless. A higher positive value indicates greater lipophilicity.

Table 3: Predicted ADME and Transport-Related Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 225.29 g/mol | Within range for good oral bioavailability |

| Polar Surface Area | 30.21 Ų | Indicates good potential for cell membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for membrane transport |

| Hydrogen Bond Acceptors | 2 | Within acceptable range for drug-likeness |

| Rotatable Bonds | 3 | Indicates moderate conformational flexibility |

| Blood-Brain Barrier Permeation | Likely | Based on size, polarity, and lipophilicity |

| GI Absorption | High | Predicted based on physicochemical properties |

These tables illustrate the type of data generated in a theoretical characterization. The actual values would need to be confirmed through dedicated computational studies or experimental validation.

Advanced Photophysical Properties of 2 4 Isopropylbenzoyl Pyridine and Its Derivatives

Solvatochromism and Environmental Effects on Emission Characteristics

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.org The polarity, refractive index, and hydrogen-bonding capacity of the solvent are key factors influencing these interactions. wikipedia.org

In benzoylpyridine derivatives, the nature of the lowest excited singlet and triplet states is typically n,π*. researchgate.net The emission characteristics of such molecules can be highly sensitive to the surrounding environment. For instance, studies on pyridine (B92270) derivatives often reveal a positive solvatochromism (a bathochromic or red shift in emission) with increasing solvent polarity. nih.govresearchgate.net This behavior suggests the formation of a highly polar emitting state, often attributed to an intramolecular charge transfer (ICT) process upon excitation. nih.gov In an ICT state, electron density moves from a donor part of the molecule to an acceptor part, creating a more polar excited state that is preferentially stabilized by polar solvents, thus lowering its energy and red-shifting the emission.

Conversely, negative solvatochromism (a hypsochromic or blue shift) can occur if the ground state is more polar than the excited state. nih.gov The specific behavior depends on the intricate balance of the electronic structure of the molecule . For related compounds like 2-, 3-, and 4-benzoylpyridines, the triplet state has been observed to gain considerable π,π* character, but only in acidic solutions, further highlighting the significant role of the chemical environment on the electronic and emissive properties. researchgate.net The triplet properties of similar ketones, such as thienyl ketones, also show that the character of the lowest triplet state is modulated by the solvent. researchgate.net

Concentration-Dependent Emission and Aggregation-Induced Emission (AIE) Phenomena

Many conventional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the solid state. However, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly emissive when individually dissolved but become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Benzoylpyridine-based emitters have been identified as featuring Aggregation-Induced Emission (AIE). researchgate.netresearchgate.net While many planar chromophores experience quenching, the introduction of a benzoyl group to a planar system like pyrene (B120774) has been shown to create AIEgens. rsc.org In these cases, the molecules are weakly fluorescent in good solvents but emit strongly from dimers or aggregates in poor solvents or the solid state, with structural rigidification being a primary cause of the AIE effect. rsc.org

A detailed study on a series of phenylmethylene pyridineacetonitrile derivatives, which are also donor-acceptor pyridine compounds, clearly demonstrates the AIE phenomenon. These molecules are virtually non-emissive in dilute solutions like tetrahydrofuran (B95107) (THF). However, upon the addition of a poor solvent such as water, the formation of nano-aggregates leads to a dramatic enhancement of fluorescence intensity. This turn-on of fluorescence is a hallmark of AIE.

Table 1: Aggregation-Induced Emission in a Phenylmethylene Pyridineacetonitrile Derivative

An example demonstrating the fluorescence enhancement upon aggregation.

| Solvent System | Fluorescence Emission | Observation |

|---|---|---|

| Pure THF Solution | Very Weak | Molecules are dissolved and non-emissive. |

| THF/Water Mixture (90% Water) | Strong | Molecules aggregate, restricting intramolecular motion and activating strong fluorescence. |

Tuning Photophysical Characteristics through Positional Isomerization and Structural Modifications

The photophysical properties of benzoylpyridine derivatives can be precisely tuned by altering their molecular structure. One of the most effective strategies is positional isomerization, which involves changing the substitution position on the pyridine ring. Studies on donor-acceptor pyridineacetonitrile derivatives, where the pyridine ring is linked at the ortho (2-), meta (3-), or para (4-) position, reveal significant impacts on their electronic and emissive properties. nih.govmdpi.com

The linkage position influences the molecule's conjugation and configuration, leading to distinct photophysical behaviors. nih.govmdpi.com Generally, moving the linkage from the meta to the ortho and para positions can induce a bathochromic (red) shift in both the absorption and fluorescence emission peaks. nih.govmdpi.com This is often due to improved conjugation and stronger intramolecular charge transfer (ICT) character in the ortho and para isomers. nih.govmdpi.com

For example, in one study of phenylmethylene pyridineacetonitrile derivatives, the ortho-linked isomer exhibited the highest fluorescence quantum yield and the longest fluorescence lifetime in the solid state compared to its meta and para counterparts. nih.govmdpi.com This demonstrates that subtle changes in molecular architecture can have profound effects on material performance, which is critical for applications like OLEDs. nih.govmdpi.com

Table 2: Effect of Positional Isomerization on Photophysical Properties of Phenylmethylene Pyridineacetonitrile Derivatives in Neat Film

Data adapted from studies on (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-X-yl)acrylonitrile derivatives. nih.govmdpi.com

| Isomer (Pyridine Linkage) | Emission Peak (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|

| ortho- (o-DBCNPy) | 543 | 0.81 | 7.96 |

| meta- (m-DBCNPy) | 541 | 0.44 | 6.01 |

| para- (p-DBCNPy) | 548 | 0.40 | 6.45 |

Luminescence Quantum Yields and Recombination Lifetimes

The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY or Φ), defined as the ratio of photons emitted to photons absorbed. horiba.com The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Both are critical parameters for characterizing luminescent materials.

For derivatives of benzoylpyridine, these values can vary widely depending on the specific structure, environment, and whether the molecule is free or part of a larger assembly, such as a metal complex. In the case of the AIE-active phenylmethylene pyridineacetonitrile isomers, the quantum yields in the solid state were found to be high, ranging from 0.40 to 0.81, with lifetimes in the nanosecond range. nih.govmdpi.com The ortho-isomer demonstrated the most efficient emission with the highest quantum yield. nih.govmdpi.com

Table 3: Luminescence Data for Representative Pyridine Derivatives

Illustrative data from related pyridine-based compounds.

| Compound Type | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|

| Phenylmethylene Pyridineacetonitrile (ortho-isomer film) | 0.81 | 7.96 ns | nih.govmdpi.com |

| Phenylmethylene Pyridineacetonitrile (meta-isomer film) | 0.44 | 6.01 ns | nih.govmdpi.com |

| Phenylmethylene Pyridineacetonitrile (para-isomer film) | 0.40 | 6.45 ns | nih.govmdpi.com |

| Iridium(III) Complex with 2-Benzoylpyridine (B47108) derivative | ~0.40 | 0.6 - 8.4 µs | acs.org |

| Platinum(II) Terpyridyl Phenylacetylide Complex | - | 200 - 400 ns | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-isopropylbenzoyl)pyridine, and what reaction conditions are critical for achieving high yields?

The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, acylation of pyridine derivatives with 4-isopropylbenzoyl chloride under inert conditions (e.g., dichloromethane as solvent, NaOH as base) can yield the target compound. Reaction optimization should focus on controlling temperature (20–40°C), stoichiometric ratios of reagents, and catalyst selection (e.g., Lewis acids like AlCl₃) to minimize side reactions . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity.

Q. How can researchers characterize the structural and purity profile of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .

- Infrared Spectroscopy (IR): Peaks near 1680–1700 cm⁻¹ for the carbonyl (C=O) group and 1600–1650 cm⁻¹ for pyridine ring vibrations .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>99%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound may pose risks such as skin/eye irritation or respiratory sensitization. Required precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis or handling .

- Emergency Measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during the synthesis of this compound?

Low yields often stem from incomplete acylation or competing side reactions. Mitigation strategies include:

- Reagent Optimization: Using excess acyl chloride (1.5–2.0 equivalents) to drive the reaction to completion .

- Catalyst Screening: Testing alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to improve regioselectivity .

- Byproduct Analysis: Employing LC-MS to identify impurities (e.g., unreacted starting materials) and adjust purification protocols .

Q. What methodologies are effective for studying the reaction mechanisms of this compound in catalytic processes?

Mechanistic insights can be gained via:

- Kinetic Studies: Monitoring reaction progress using in-situ FTIR or NMR to identify rate-determining steps .

- Computational Modeling: Density Functional Theory (DFT) calculations to map electron density changes during acylation or substitution reactions .

- Isotopic Labeling: Using deuterated solvents or ¹³C-labeled reagents to trace bond formation/cleavage pathways .

Q. How can researchers evaluate the environmental impact and biodegradability of this compound?

While specific ecotoxicological data are limited for this compound, standard assessments include:

- Persistence Testing: OECD 301 biodegradability tests to determine half-life in aqueous or soil matrices .

- Toxicity Profiling: Daphnia magna or Vibrio fischeri bioassays to estimate aquatic toxicity (EC₅₀ values) .

- Structure-Activity Relationships (SAR): Comparing with structurally similar pyridine derivatives (e.g., chlorophenyl-pyridines) to infer environmental behavior .

Q. What strategies can optimize the solubility and stability of this compound in drug discovery applications?

- Co-Crystallization: Screening with co-formers (e.g., 2-aminobenzoic acid) to enhance solubility via hydrogen-bonded networks .

- pH-Dependent Studies: Testing solubility in buffered solutions (pH 1–10) to identify optimal formulation conditions .

- Accelerated Stability Testing: Exposing the compound to elevated temperatures/humidity and monitoring degradation via HPLC .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported spectroscopic data for this compound derivatives?

Conflicting NMR or IR data may arise from solvent effects or impurities. Validation steps include:

- Cross-Referencing: Comparing spectra with authenticated samples or databases (e.g., PubChem, Reaxys) .

- Reproducibility Checks: Repeating synthesis and characterization under identical conditions .

- Advanced Techniques: Using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What experimental approaches can resolve ambiguities in the biological activity of this compound analogs?

- Dose-Response Studies: Testing across a concentration range (nM–μM) to establish IC₅₀ values and validate target engagement .

- Off-Target Screening: Profiling against unrelated enzymes/receptors to rule out nonspecific interactions .

- Crystallography: Solving X-ray structures of compound-protein complexes to confirm binding modes .

Methodological Innovations

Q. Can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

Yes, methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。